
5-Methoxyquinoxaline
Vue d'ensemble
Description
5-Methoxyquinoxaline is a chemical compound with the molecular formula C9H8N2O and a molecular weight of 160.17 . It is a derivative of quinoxaline, a class of compounds that have been studied for their diverse biological activities .
Synthesis Analysis
The synthesis of 5-Methoxyquinoxaline involves the reaction of 3-methoxybenzene-1,2-diamine with oxaldehyde in water at room temperature . Sodium hydrogensulfite is added slowly to this solution, and the mixture is stirred for 15 minutes . The insoluble solids are filtered out, and the filtrate is extracted with dichloromethane . The organic phases are combined, washed with brine, and dried over sodium sulfate . The solvent is then removed under reduced pressure, and the residue is purified by flash chromatography to yield 5-methoxyquinoxaline .Molecular Structure Analysis
The molecular structure of 5-Methoxyquinoxaline consists of a quinoxaline core with a methoxy group attached at the 5-position . The quinoxaline core is a bicyclic compound made up of a benzene ring fused to a pyrazine ring .Physical And Chemical Properties Analysis
5-Methoxyquinoxaline has a melting point of 72-73°C and a predicted boiling point of 283.3±20.0°C . Its density is predicted to be 1.195±0.06 g/cm3 . The pKa value is predicted to be 1.22±0.30 .Applications De Recherche Scientifique
Serotonin Type-3 Receptor Antagonists : Compounds similar to 5-Methoxyquinoxaline, such as 3-methoxyquinoxalin-2-carboxamides, have been designed as 5-HT3 receptor antagonists and show promise in pharmacological evaluations. These compounds exhibit antagonism activities greater than standard 5-HT3 antagonists like ondansetron (Mahesh et al., 2012).
Antidepressant-like Effects : Studies have shown that certain 5-HT3 receptor antagonists derived from 5-Methoxyquinoxaline, like N-(benzo[d]thiazol-2-yl)-3-methoxyquinoxalin-2-carboxamide (6z), demonstrate significant antidepressant-like effects in both acute and chronic murine models of depression. These effects may be related to modulation of the hypothalamic-pituitary-adrenal axis and attenuation of brain oxidative damage (Gupta et al., 2014).
Anxiolytic Potential : Novel 5-HT3 receptor antagonists like QCM-13 (N-cyclohexyl-3-methoxyquinoxalin-2-carboxamide) have shown potential as anxiolytics in behavioral tests. These compounds demonstrate significant increases in behavioral parameters related to anxiety reduction (Gupta et al., 2015).
Tubulin-Polymerization Inhibitors : In cancer research, derivatives of 5-Methoxyquinoxaline, like 6-methoxy-1,2,3,4-tetrahydroquinoline, have been modified to produce compounds that inhibit tubulin polymerization and demonstrate significant in vitro cytotoxic activity. These compounds offer a novel approach to targeting the colchicine site in cancer cells (Wang et al., 2014).
Antiviral Effects : Though not directly related to 5-Methoxyquinoxaline, 5-methoxymethyl-2′-deoxyuridine (MMUdR) has shown antiviral activity against herpes simplex virus type 1. This suggests potential antiviral applications for methoxy-substituted compounds (Babiuk et al., 1975).
Psychedelic Applications : 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), which is structurally related, has been studied for its psychoactive and potential psychotherapeutic effects. Its use is associated with subjective improvement in depression and anxiety (Davis et al., 2019).
Orientations Futures
The future directions of research on 5-Methoxyquinoxaline could involve further exploration of its synthesis, chemical reactions, and biological activities. Given the diverse biological activities of quinoxalines, 5-Methoxyquinoxaline could be studied for potential applications in medicinal chemistry .
Propriétés
IUPAC Name |
5-methoxyquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-12-8-4-2-3-7-9(8)11-6-5-10-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWMPGZCEXPDAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=NC=CN=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30531074 | |
| Record name | 5-Methoxyquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30531074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxyquinoxaline | |
CAS RN |
19506-17-3 | |
| Record name | 5-Methoxyquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30531074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

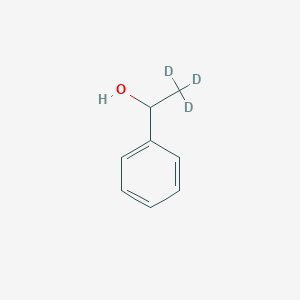

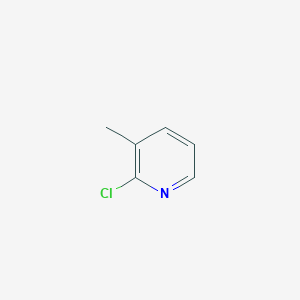


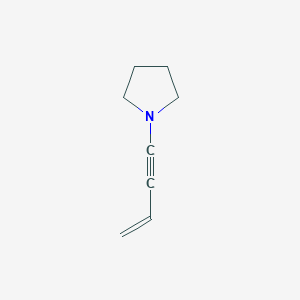
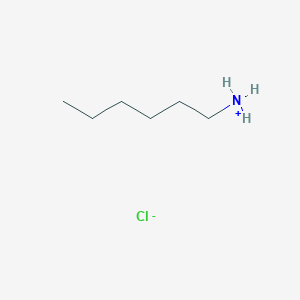
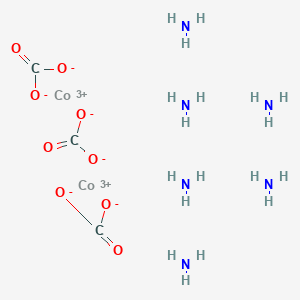

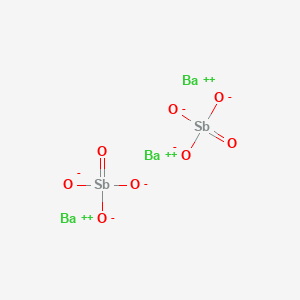

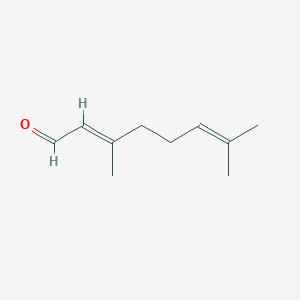
![(NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B94497.png)
